molecular formula C7H13N3 B2461454 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine CAS No. 1314909-50-6

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

Cat. No.: B2461454
CAS No.: 1314909-50-6
M. Wt: 139.202
InChI Key: GGQSBSVBYVTPHI-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propan-1-amine chain.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-7(3-2-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQSBSVBYVTPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314909-50-6
Record name 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 1-position of the pyrazole ring . This reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group and a propan-1-amine chain. The synthesis typically involves the reaction of pyrazole derivatives with appropriate alkyl amines, leading to the formation of the pyrazole ring followed by alkylation to introduce the propan-1-amine moiety.

Chemistry

In the field of chemistry, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various organic reactions makes it a valuable reagent in synthetic organic chemistry.

Biology

The compound is utilized in biological research as a probe in biochemical studies. Its interactions with various enzymes and proteins are being explored to understand its effects on cellular processes.

Medicine

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For example, it has shown effectiveness against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, indicating its potential as a lead compound for antibiotic development.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound0.25 µg/mLEffective against Staphylococcus aureus

Anticancer Activity
The anticancer properties of this compound have also been investigated. It has shown moderate cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Effect
A549 (Lung cancer)15 µMModerate cytotoxicity
MCF7 (Breast cancer)20 µMModerate cytotoxicity

These findings suggest that the compound may inhibit cell proliferation in certain cancer types, making it a candidate for further investigation in cancer therapeutics.

Industry

In industrial applications, this compound is explored for its potential use in agrochemicals, including insecticides and herbicides. Its chemical properties allow for effective interactions with biological systems in pest control.

Impact on Protein Expression

Studies suggest that treatment with pyrazole derivatives can alter the expression levels of proteins involved in apoptosis and cell cycle regulation, leading to increased cell death in malignant cells.

Case Studies and Research Findings

Several case studies have reported on the efficacy of pyrazole compounds similar to 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amines. For instance:

  • A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against resistant strains, highlighting their potential as new antibiotic agents.
  • Another research focused on the synthesis of novel pyrazole derivatives and their evaluation as angiotensin-converting enzyme inhibitors, showcasing their versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C7H10N2\text{C}_7\text{H}_{10}\text{N}_2

This compound is synthesized through various methods involving the reaction of pyrazole derivatives with appropriate alkyl amines. The synthetic pathway typically includes the formation of the pyrazole ring followed by alkylation to introduce the propan-1-amine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study evaluated various pyrazole derivatives against common pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound0.25 µg/mLEffective against Staphylococcus aureus

This compound demonstrated significant antibacterial activity, particularly against resistant strains, indicating its potential as a lead compound for antibiotic development .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. A study focused on the effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Effect
A549 (Lung cancer)15 µMModerate cytotoxicity
MCF7 (Breast cancer)20 µMModerate cytotoxicity

These findings suggest that the compound may inhibit cell proliferation in certain cancer types, making it a candidate for further investigation in cancer therapeutics .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve modulation of key cellular pathways:

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes linked to cancer progression and microbial growth. For example, it has been shown to affect phosphodiesterase activity, which is crucial in regulating cellular signaling pathways .

Impact on Protein Expression

Studies have suggested that treatment with pyrazole derivatives can alter the expression levels of proteins involved in apoptosis and cell cycle regulation, leading to increased cell death in malignant cells .

Case Studies and Research Findings

Several case studies have reported on the efficacy of pyrazole compounds similar to 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amines:

Case Study: Anticancer Efficacy

A recent investigation into a series of pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced anticancer activity. For instance, substituents that increase hydrophobic interactions were found to improve binding affinity to target proteins involved in cancer cell survival .

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